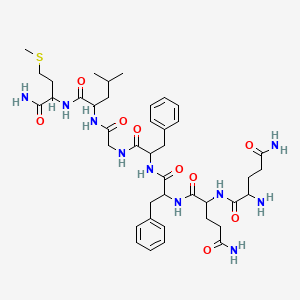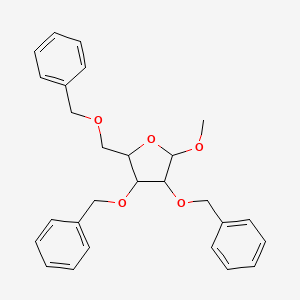
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . This compound is significant in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be synthesized through the esterification of stearic acid with glycerol, followed by a reaction with phosphoric acid. The reaction typically involves:
Esterification: Stearic acid is esterified with glycerol to form stearoyl glycerol.
Phosphorylation: The stearoyl glycerol is then reacted with phosphoric acid to form 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt).
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using automated processes to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized phospholipid species.
Hydrolysis: It can be hydrolyzed to release stearic acid and glycerophosphate.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized phospholipid species.
Hydrolysis: Stearic acid and glycerophosphate.
Substitution: Phospholipid derivatives with different functional groups.
Applications De Recherche Scientifique
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid biochemistry and as a model compound for phospholipid research.
Biology: Utilized in the formation of liposomes for drug delivery and as a component of artificial membranes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) involves its interaction with cell membranes and lipid bilayers. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a signaling molecule, interacting with specific receptors and enzymes to modulate cellular processes .
Molecular Targets and Pathways:
Cell Membranes: Integrates into lipid bilayers, affecting their properties.
Receptors: Interacts with specific lipid receptors, influencing signaling pathways.
Enzymes: Modulates the activity of enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be compared with other lysophospholipids:
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar structure but with a choline group instead of a phosphate group.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate: Contains an oleic acid instead of stearic acid, leading to different physical and chemical properties.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate: Contains palmitic acid, used in similar applications but with different stability and reactivity.
Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and its ability to form stable micelles and liposomes, making it highly valuable in drug delivery and membrane studies .
Propriétés
IUPAC Name |
disodium;(2-hydroxy-3-octadecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDUIFEWSUUJZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)

![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)


![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)

![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)


